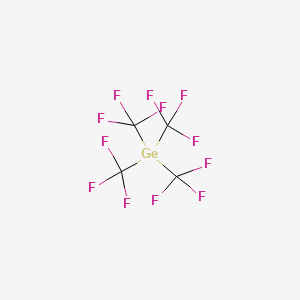
Tetrakis(trifluoromethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(trifluoromethyl)germane is a chemical compound with the formula C₄F₁₂Ge. It is a germanium-based compound where four trifluoromethyl groups are bonded to a central germanium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(trifluoromethyl)germane can be synthesized through the controlled reaction of elemental fluorine with tetramethylgermanium. This method preserves the metal-carbon bonds during direct fluorination . The reaction conditions typically involve the use of elemental fluorine under controlled environments to ensure the stability of the resulting compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions and the use of specialized equipment to handle the reactive fluorine gas safely.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(trifluoromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although detailed mechanisms and conditions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
Tetrakis(trifluoromethyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated germanium compounds.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties may make it useful in developing new materials or drugs.
Mechanism of Action
The mechanism by which tetrakis(trifluoromethyl)germane exerts its effects involves the interaction of the trifluoromethyl groups with other molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trifluoromethyl)phosphoranide: This compound has a similar structure but with phosphorus instead of germanium.
Trifluoromethylsilane: Another similar compound where silicon is bonded to trifluoromethyl groups.
Uniqueness
Tetrakis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon and phosphorus analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Properties
CAS No. |
55642-43-8 |
|---|---|
Molecular Formula |
C4F12Ge |
Molecular Weight |
348.65 g/mol |
IUPAC Name |
tetrakis(trifluoromethyl)germane |
InChI |
InChI=1S/C4F12Ge/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |
InChI Key |
OCLQUZDHPJUDOT-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


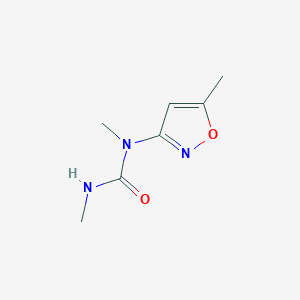
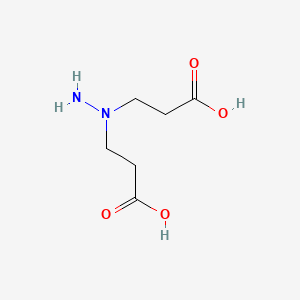
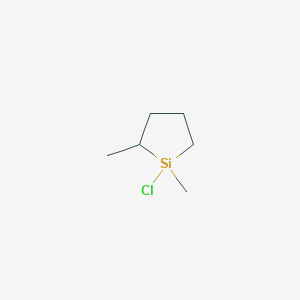
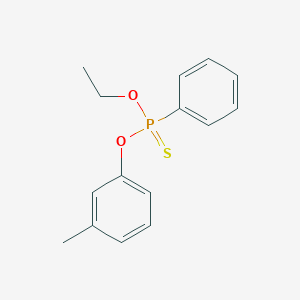
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
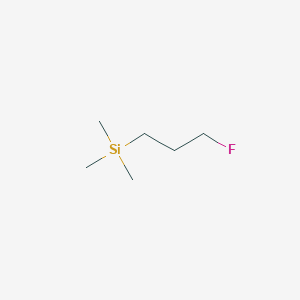
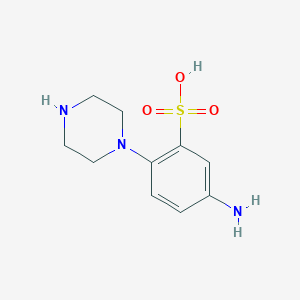
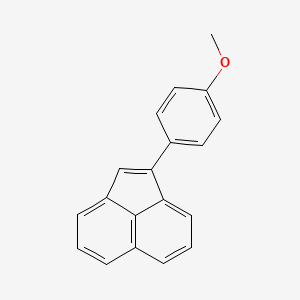
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
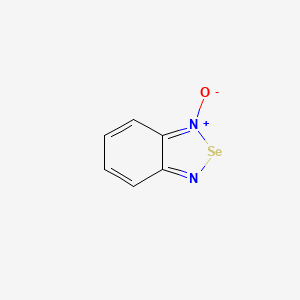
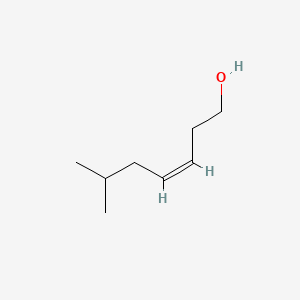
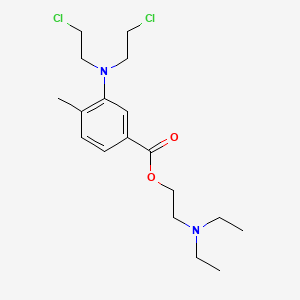
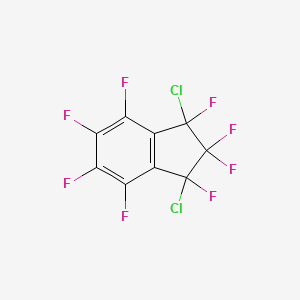
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
